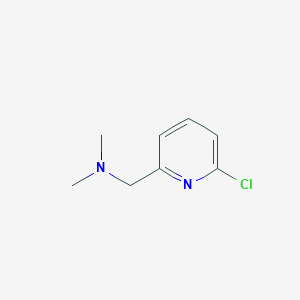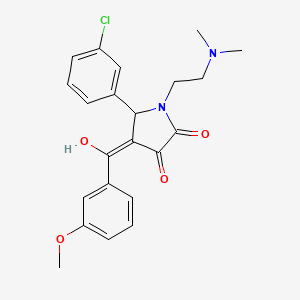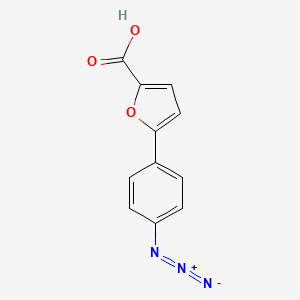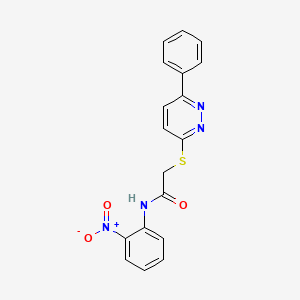
2-Chloro-6-dimethylaminomethylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was performed by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . Another study discussed synthetic approaches for pharmacologically active decorated six-membered diazines .Applications De Recherche Scientifique
Applications in Chemical Synthesis
Chemical Reactions and Synthesis :2-Chloro-6-dimethylaminomethylpyridine serves as a significant component in various chemical reactions and the synthesis of complex molecules. A study detailed the preparation of 2-Chloro-6-(trichloromethyl)pyridine, showcasing the compound's role in synthesizing intermediates for pharmaceuticals and agrochemical products. Optimal conditions for the reaction were identified, emphasizing the compound's utility in industrial processes (Huang, 2009). Additionally, structural and magnetic characterizations of complexes involving related compounds, such as 2-(dimethylaminomethyl)-3-hydroxypyridine, were performed, shedding light on the compound's potential in forming structurally complex and functionally significant molecules (Yong‐Min et al., 2005).
Catalysis and Ligand Behavior :The compound and its derivatives have been explored for their catalytic properties and potential as ligands in metal complexes. Notably, the synthesis of pyridine frameworks incorporating dual fluorescent and magnetic probes was achieved using derivatives of the compound. These frameworks, prepared under mild conditions, demonstrate the compound's versatility in creating materials with potential applications in sensing and imaging (Ziessel & Stroh, 2003).
Applications in Molecular Modeling and Pharmacology
Molecular Modeling :Research involving 2-aminopyridine and 3-aminopyridine, which are structurally related to 2-Chloro-6-dimethylaminomethylpyridine, has involved computational methods to understand self-association processes. This highlights the compound's relevance in theoretical and computational chemistry, providing insights into molecular interactions and behaviors (Boyd et al., 2004).
Pharmacological Research :In pharmacological contexts, derivatives of the compound have been synthesized and evaluated for their multipotent properties, including neuroprotective and enzyme inhibitory activities. These studies showcase the compound's potential in drug development, particularly in addressing neurodegenerative diseases and conditions involving cholinergic dysfunction (Samadi et al., 2010).
Mécanisme D'action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical, including its reactivity, health hazards, protective measures, and safety precautions. The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and harmful if swallowed .
Propriétés
IUPAC Name |
1-(6-chloropyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-7-4-3-5-8(9)10-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXJMUBOQLVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)

![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)
![3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2411562.png)
![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)